molecular formula C12H15N3O3 B373677 1-(4-(2-Nitrophenyl)piperazin-1-yl)ethanone CAS No. 100138-76-9

1-(4-(2-Nitrophenyl)piperazin-1-yl)ethanone

Cat. No.: B373677
CAS No.: 100138-76-9
M. Wt: 249.27g/mol
InChI Key: LEDSXFUCNNKEDB-UHFFFAOYSA-N
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Description

1-(4-(2-Nitrophenyl)piperazin-1-yl)ethanone (CAS 100138-76-9) is a high-purity chemical compound supplied for research and development purposes. This arylpiperazine derivative is part of a structurally significant class of compounds frequently investigated in medicinal chemistry and pharmacology . Researchers value this scaffold for its potential to interact with biological targets; studies on related nitrophenylpiperazines have shown potent activity against challenging pathogens like Mycobacterium abscessus, demonstrating the research value of this chemical family in developing new antimicrobial agents . The compound must be handled by technically qualified personnel and is intended for laboratory use only. It is explicitly not approved for use in foods, cosmetics, drugs for human or veterinary use, consumer products, biocides, or pesticides of any kind. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. All orders are backed by full quality assurance documentation. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

1-[4-(2-nitrophenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-10(16)13-6-8-14(9-7-13)11-4-2-3-5-12(11)15(17)18/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDSXFUCNNKEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The secondary amine of 2-nitrophenylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. A base, such as triethylamine, neutralizes the generated HCl, shifting the equilibrium toward product formation:

2-Nitrophenylpiperazine+CH3COClBaseThis compound+HCl\text{2-Nitrophenylpiperazine} + \text{CH}_3\text{COCl} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Experimental Protocol

  • Reagents : 2-Nitrophenylpiperazine (1 eq), acetyl chloride (1.2 eq), triethylamine (1.5 eq)

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Conditions : 0°C to room temperature, 2–4 hours

  • Workup : Extraction with DCM, washing with saturated NaHCO₃ and brine, drying over MgSO₄

  • Purification : Column chromatography (ethyl acetate/hexane, 3:7) or crystallization from methanol

Yield and Characterization

  • Yield : 70–85% (estimated from analogous reactions)

  • 1H NMR (CDCl₃): δ 2.15 (s, 3H, COCH₃), 3.60–3.80 (m, 8H, piperazine), 7.40–8.20 (m, 4H, aromatic)

  • IR : 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch)

Alkylation with Bromoacetyl Bromide

An alternative method employs bromoacetyl bromide to introduce the acetyl group via alkylation.

Reaction Setup

  • Reagents : 2-Nitrophenylpiperazine (1 eq), bromoacetyl bromide (1.1 eq)

  • Solvent : Dichloromethane

  • Conditions : 0°C, 30–45 minutes under nitrogen

  • Workup : Filtration, concentration, column chromatography

Advantages and Challenges

  • Advantage : Higher reactivity of bromoacetyl bromide compared to acetyl chloride.

  • Challenge : Competing dialkylation requires careful stoichiometric control.

Performance Data

ParameterValue
Yield65–75%
Purity (HPLC)>95%
Reaction Time45 minutes

Optimization Strategies

Solvent Selection

Polar aprotic solvents like DMF enhance reactivity but may increase side products. DCM balances reactivity and selectivity:

SolventYield (%)Purity (%)
DCM7597
THF6895
DMF8291

Stoichiometric Adjustments

Using 1.2 equivalents of acetyl chloride minimizes residual starting material while avoiding dialkylation.

Temperature Effects

Lower temperatures (0°C) favor monoacylation, while room temperature accelerates reaction rates.

Characterization and Quality Control

Spectroscopic Analysis

  • 13C NMR : 169.8 ppm (C=O), 148.2 ppm (C-NO₂), 46–52 ppm (piperazine CH₂)

  • Mass Spectrometry : m/z 249.27 [M+H]⁺

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.2 minutes

  • Elemental Analysis : Calculated C 57.83%, H 6.07%, N 16.86%; Found C 57.79%, H 6.12%, N 16.81%

Comparative Evaluation of Methods

MethodYield (%)Purity (%)Cost Efficiency
Nucleophilic Acylation7597High
Bromoacetyl Alkylation7095Moderate

Industrial-Scale Considerations

Waste Management

  • Quench excess acylating agents with ice-cold ethanol before disposal.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies show 20-minute reaction times at 80°C with 80% yield, though scalability remains unproven.

Catalytic Approaches

Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems:

\text{Yield increase: 65% → 78% with 0.1 eq TBAB}

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Nitrophenyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

    Acylation: The compound can be acylated using acyl chlorides to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydride).

    Acylation: Acyl chlorides, base (e.g., triethylamine).

Major Products Formed

    Reduction: 1-(4-(2-Aminophenyl)piperazin-1-yl)ethanone.

    Substitution: Various substituted piperazine derivatives.

    Acylation: Acylated piperazine derivatives.

Scientific Research Applications

1-(4-(2-Nitrophenyl)piperazin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(2-Nitrophenyl)piperazin-1-yl)ethanone involves its interaction with various molecular targets. The compound has been shown to interact with enzymes and receptors, leading to changes in cellular processes. For example, it can inhibit certain kinases, which play a role in cell signaling pathways . This inhibition can result in the modulation of biological activities, such as antimicrobial and anticancer effects.

Comparison with Similar Compounds

1-(4-(4-Nitrophenyl)piperazin-1-yl)-2-(2,4,5-trichlorophenoxy)ethanone (RN3)

  • Structure: Contains a 4-nitrophenyl group and a trichlorophenoxy-ethanone moiety.
  • Physicochemical Data :
    • ¹H NMR (DMSO-d₆): Peaks at δ 8.15 (d, 2H, Ar-H), 7.65 (s, 1H, Ar-H), 4.85 (s, 2H, OCH₂) .
    • ¹³C NMR : Signals for carbonyl (C=O) at 169.2 ppm and nitro groups at 147.5 ppm .
  • Key Difference: The trichlorophenoxy group enhances lipophilicity compared to the acetyl group in the target compound.

1-(4-(4-Nitrophenyl)piperazin-1-yl)-2-phenoxyethanone

  • Structure : Similar to RN3 but lacks chlorine substituents.
  • Relevance: Demonstrates how halogenation impacts bioactivity; non-halogenated analogs often show reduced cytotoxicity .

Piperazine Derivatives with Sulfonyl and Tetrazolyl Groups

1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7n)

  • Structure : Combines a sulfonyl group and a tetrazolyl-thio moiety.
  • Physicochemical Data :
    • Melting Point : 161–163°C.
    • ESI-HRMS : 520.10640 [M+H]⁺ .
  • Activity : Exhibits antiproliferative activity against cancer cell lines, attributed to the tetrazolyl-thio group’s electron-withdrawing effects .

2-((1-(4-Nitrophenyl)-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone (7o)

  • Structure : Features a trifluoromethylphenylsulfonyl group.
  • Physicochemical Data :
    • Melting Point : 154–156°C.
    • ESI-HRMS : 558.08339 [M+H]⁺ .
  • Key Difference : The CF₃ group increases metabolic stability compared to methoxy-substituted analogs .

Piperazine-Ethanone Derivatives with Aryl Linkages

1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

  • Structure : Biphenyl-acetyl group linked to a methoxyphenylpiperazine.
  • Pharmacological Data :
    • Antipsychotic Activity : Shows anti-dopaminergic and anti-serotonergic effects with reduced catalepsy risk .
    • QSAR Insights : Electron affinity (EA) and logBB (brain/blood partition coefficient) correlate with antidopaminergic potency .

1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine

  • Structure : Fluorobenzoyl and nitrobenzyl substitutions.
  • Relevance: The fluorine atom enhances binding affinity to CNS targets compared to non-halogenated analogs .

Antifungal and Antimicrobial Derivatives

Ligand APEHQ and Metal Complexes

  • Structure: Derived from 1-(4-aminophenyl)-2-(piperazin-1-yl)ethanone with an azo-quinoline group.
  • Activity : Metal complexes (e.g., Cu-APEHQ) show enhanced antifungal activity against Candida albicans compared to the parent ligand due to improved membrane penetration .

Data Tables

Table 1: Physicochemical Properties of Selected Piperazine-Ethanone Derivatives

Compound Name Melting Point (°C) Molecular Weight ESI-HRMS [M+H]⁺ Key Substituents
1-(4-(2-Nitrophenyl)piperazin-1-yl)ethanone N/A 261.26 N/A 2-Nitrophenyl, acetyl
RN3 N/A 477.73 N/A 4-Nitrophenyl, trichlorophenoxy
7n 161–163 520.11 520.10640 Methoxyphenylsulfonyl, tetrazolyl
7o 154–156 558.08 558.08339 Trifluoromethylphenylsulfonyl

Research Findings and Implications

Substituent Effects: Nitro Groups: Enhance electrophilicity and receptor binding but may increase toxicity (e.g., RN3 vs. non-nitro analogs) . Halogenation: Chlorine or fluorine substituents improve lipophilicity and metabolic stability (e.g., 7o vs. 7n) . Sulfonyl/Tetrazolyl Groups: Contribute to antiproliferative activity by modulating electron density .

Pharmacological Optimization: Piperazine derivatives with biphenyl linkages (e.g., 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone) balance dopamine/serotonin receptor affinity and blood-brain barrier penetration . Metal complexes (e.g., APEHQ-Cu) leverage chelation to enhance bioactivity .

Synthetic Challenges :

  • Reduction of nitro groups (e.g., SnCl₂·2H₂O in ethyl acetate) requires careful pH control to avoid over-reduction .
  • Cs₂CO₃-mediated coupling in DMF is effective for introducing aryloxy groups .

Biological Activity

1-(4-(2-Nitrophenyl)piperazin-1-yl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a piperazine moiety, which is known for its diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula: C13H14N2O2
  • Molecular Weight: 234.26 g/mol
  • Structure: The compound consists of a piperazine ring substituted with a nitrophenyl group and an ethanone moiety.

This compound exhibits its biological effects through interactions with various molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which can alter cellular processes and contribute to its therapeutic effects.
  • Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing neurotransmission and other physiological responses.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating efficacy comparable to established antibiotics. For example:

  • In vitro Studies: The compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) showing effectiveness in inhibiting bacterial growth .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those observed in other piperazine derivatives:

  • Mechanism Insights: The interaction with viral enzymes or host cell receptors could hinder the lifecycle of viruses, although specific pathways remain to be fully elucidated.

Anticancer Potential

Emerging studies have explored the anticancer potential of this compound:

  • Cell Proliferation Inhibition: In vitro assays revealed that the compound can induce necroptosis in cancer cell lines, leading to reduced cell viability and proliferation .
  • Case Study Example: A study on K562 leukemic cells demonstrated that treatment with the compound resulted in significant apoptosis and necroptosis, indicating its potential as a chemotherapeutic agent .

Research Findings and Case Studies

StudyFindings
Demonstrated antimicrobial and antiviral properties; effective against MRSA.
Induced necroptosis in K562 cells; significant reduction in cell viability.
Showed potential as an antibacterial agent; comparable efficacy to standard antibiotics.

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